molecular formula C16H20N2O3 B2865395 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid CAS No. 1099068-61-7

4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid

Cat. No.: B2865395
CAS No.: 1099068-61-7
M. Wt: 288.347
InChI Key: OGZKWTMFZSFRDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid is a complex organic compound featuring an indole ring system, which is a common structural motif in many natural products and pharmaceuticals. This compound has garnered interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process would also need to adhere to safety and environmental regulations to minimize waste and hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: Biologically, 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid has shown potential in various bioassays, indicating possible antiviral, anti-inflammatory, and anticancer properties.

Medicine: In medicine, this compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.

Industry: Industrially, this compound may find applications in the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

  • Indole-3-acetic acid (IAA): A naturally occurring plant hormone with similar indole structure.

  • N-methylindole-3-acetic acid: A derivative with a methyl group on the nitrogen atom.

  • Butanoic acid derivatives: Various compounds with butanoic acid as a functional group.

Uniqueness: 4-[N-methyl-2-(2-methyl-1H-indol-3-yl)acetamido]butanoic acid is unique due to its specific combination of the indole ring, N-methyl group, and butanoic acid moiety, which may confer distinct biological and chemical properties compared to its similar compounds.

This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms

Properties

IUPAC Name

4-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-13(12-6-3-4-7-14(12)17-11)10-15(19)18(2)9-5-8-16(20)21/h3-4,6-7,17H,5,8-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZKWTMFZSFRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N(C)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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